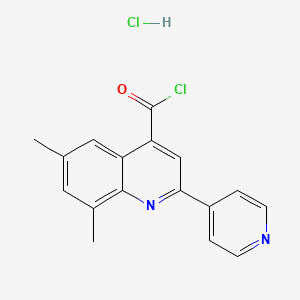![molecular formula C15H19N5O2S B1442603 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide CAS No. 1306739-78-5](/img/structure/B1442603.png)
2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide
Overview
Description
“2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide” is a chemical compound with the molecular formula C15H19N5O2S . It is a derivative of 4-ALLYL-5-PHENOXYMETHYL-4H-(1,2,4)TRIAZOLE-3-THIOL .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-triazole ring substituted with an allyl group and a phenoxymethyl group at position 4 and a thio group at position 3. The thio group is further linked to a propanohydrazide moiety .Physical And Chemical Properties Analysis
This compound has a molecular weight of 333.409 and a density of 1.3±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Anti-Inflammatory and Analgesic Activity : Derivatives of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid, including compounds related to 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide, have been synthesized and evaluated for in vivo anti-inflammatory and analgesic activities (Hunashal et al., 2014).
Anticancer Properties : Certain derivatives have shown potential in inhibiting cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. These derivatives exhibit cytotoxicity against these cancer cell lines, indicating their potential as anticancer agents (Šermukšnytė et al., 2022).
Lipase and α-Glucosidase Inhibition : Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, a closely related compound, have been investigated for their inhibitory activities against lipase and α-glucosidase, showing significant inhibition (Bekircan et al., 2015).
Antimicrobial Activity : Various derivatives of 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid, structurally similar to the target compound, have shown good antimicrobial activities against different fungal and bacterial pathogens (Hunashal et al., 2012).
Synthesis and Evaluation for Antimicrobial Activities : A study explored the synthesis of new 1,2,4-triazoles, their Mannich and Schiff bases, and evaluated their antimicrobial activities. These compounds showed varying degrees of antimicrobial effectiveness, with some demonstrating strong activity (Bayrak et al., 2009).
properties
IUPAC Name |
2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-3-9-20-13(10-22-12-7-5-4-6-8-12)18-19-15(20)23-11(2)14(21)17-16/h3-8,11H,1,9-10,16H2,2H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSFUMMCJLHWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)SC1=NN=C(N1CC=C)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



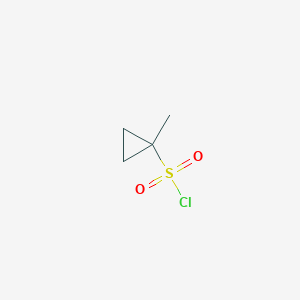
![cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1442521.png)

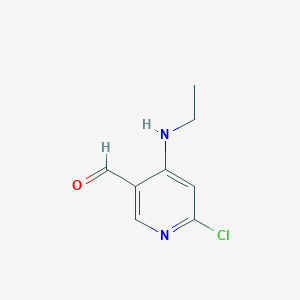
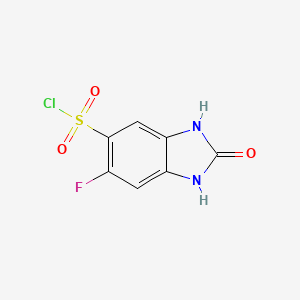


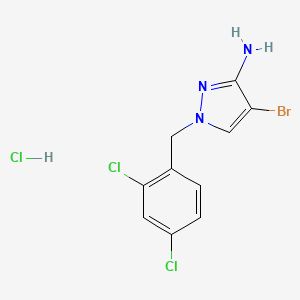

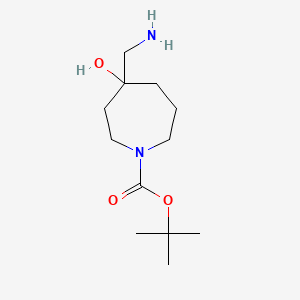
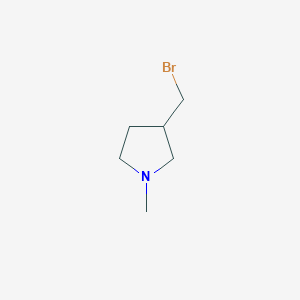
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442537.png)

